molecular formula C15H14 B14314632 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene CAS No. 112106-94-2

2-Phenylbicyclo[3.2.2]nona-2,6,8-triene

Cat. No.: B14314632
CAS No.: 112106-94-2
M. Wt: 194.27 g/mol
InChI Key: PUKMQQKPDQASTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylbicyclo[322]nona-2,6,8-triene is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene typically involves the Diels-Alder reaction. One common method starts with the cycloheptatriene-maleic anhydride adduct. This adduct undergoes a series of reactions, including heating in n-hexane at temperatures between 160°C and 180°C, to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for 2-Phenylbicyclo[32

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Phenylbicyclo[3.2.2]nona-2,6,8-triene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, influencing pathways such as electron transfer and molecular rearrangement. These interactions can lead to the formation of reactive intermediates, which further react to produce the final products .

Comparison with Similar Compounds

    Bicyclo[3.2.2]nona-2,6,8-triene: The parent compound without the phenyl group.

    Benzo[f]bicyclo[3.2.2]nona-2,6,8-triene: A benzo analog with different reactivity and stability.

Uniqueness: 2-Phenylbicyclo[32The phenyl group can participate in additional reactions, providing a broader range of chemical transformations compared to its analogs .

Properties

CAS No.

112106-94-2

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

2-phenylbicyclo[3.2.2]nona-2,6,8-triene

InChI

InChI=1S/C15H14/c1-2-4-13(5-3-1)15-11-8-12-6-9-14(15)10-7-12/h1-7,9-12,14H,8H2

InChI Key

PUKMQQKPDQASTP-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2C=CC1C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.